2-Cyclopropyloxazole-4-carbonitrile
Overview
Description
2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic organic compound with a five-membered ring containing a single oxygen and nitrogen atom. It is also known as 6-Cyano-3,4-dihydro-2H-oxazole. The compound is pale yellow and has the molecular formula C7H6N2O .
Synthesis Analysis
This compound is an important intermediate in the synthesis of various pharmaceutical compounds. It can be synthesized from Cyclopropanecarboximidic acid, N-(cyanomethyl)-, ethyl ester, and Ethyl formate .Molecular Structure Analysis
The molecular structure of this compound is based on a five-membered ring containing a single oxygen and nitrogen atom. The compound is a part of the oxazole family, which is a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H6N2O) and molecular weight (134.14 g/mol). Further details about its melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Anticancer Potential
Research indicates the potential of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles in anticancer treatments. These compounds, including variations similar to 2-cyclopropyloxazole-4-carbonitrile, have shown growth inhibitory and cytostatic activities against cancer cell lines, particularly effective against leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018).
Antioxidant Properties
Compounds such as phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, related to this compound, have been synthesized and tested for their antioxidant properties. One of the compounds, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, exhibited significant antioxidant effects (Savegnago et al., 2016).
Synthesis and Chemical Transformations
The versatility of oxazole-4-carbonitriles in synthesis is notable. A study on 2-substituted-5-aminooxazole-4-carbonitriles demonstrates their application in creating diverse molecular structures, which includes compounds containing multiple heterocycles attached to the central oxazole core (Spencer et al., 2012). Another study discusses the Copper(II)-mediated formation of oxazole-4-carbonitrile, indicating a method for direct synthesis from acetophenone, a key step in creating novel compounds (Xu et al., 2017).
Potential in High Explosive Materials
A specific application in the field of explosives was explored, where a triazolotriazine carbonitrile, a compound structurally related to this compound, was identified as a potential insensitive high explosive, offering an alternative to traditional materials (Snyder et al., 2017).
Novel Drug Candidates
1,3-Benzoxazole-4-carbonitriles, which share a core structure with this compound, have been synthesized and evaluated for antifungal activity, showing potential as novel antifungal agents with potent efficacy (Kuroyanagi et al., 2011).
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIFUDKVUHENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694651 | |
Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159734-36-7 | |
Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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